molecular formula C10H10N2O2S B028058 3-(Benzothiazol-2-ylamino)-propionic acid CAS No. 104344-75-4

3-(Benzothiazol-2-ylamino)-propionic acid

Cat. No.: B028058
CAS No.: 104344-75-4
M. Wt: 222.27 g/mol
InChI Key: XIDIZOFBBGMQTL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethyl-5,6,7,8-Tetrahydropterin (hydrochloride) involves the reduction of pterin derivatives. One common method includes the reduction of 6,7-dimethylpterin using sodium borohydride in the presence of hydrochloric acid to yield the hydrochloride salt . The reaction is typically carried out under controlled temperature conditions to ensure the stability of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product . The compound is usually produced in powder form and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethyl-5,6,7,8-Tetrahydropterin (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Pterin derivatives.

    Reduction: Tetrahydropterin derivatives.

    Substitution: Various substituted pterin compounds.

Scientific Research Applications

6,7-Dimethyl-5,6,7,8-Tetrahydropterin (hydrochloride) is widely used in scientific research due to its role as a synthetic cofactor. Its applications include:

    Chemistry: Used in studies of enzyme catalysis and reaction mechanisms.

    Biology: Investigated for its role in enzyme function and regulation.

    Medicine: Explored for potential therapeutic applications in diseases related to enzyme deficiencies.

    Industry: Used in the production of biochemical reagents and as a research tool in various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrobiopterin (BH4): A natural cofactor with higher activity compared to 6,7-Dimethyl-5,6,7,8-Tetrahydropterin (hydrochloride).

    6-Methyl-5,6,7,8-Tetrahydropterin: Another synthetic analog with similar properties but different substitution patterns.

Uniqueness

6,7-Dimethyl-5,6,7,8-Tetrahydropterin (hydrochloride) is unique due to its specific substitution pattern, which provides distinct biochemical properties and makes it less active than the natural cofactor tetrahydrobiopterin. This allows for controlled studies of enzyme mechanisms and the role of cofactors in enzymatic reactions.

Properties

IUPAC Name

3-(1,3-benzothiazol-2-ylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c13-9(14)5-6-11-10-12-7-3-1-2-4-8(7)15-10/h1-4H,5-6H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDIZOFBBGMQTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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